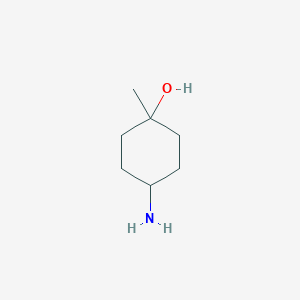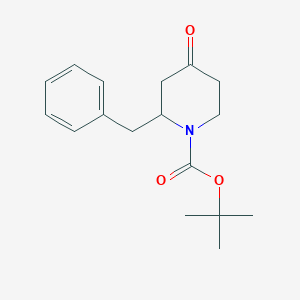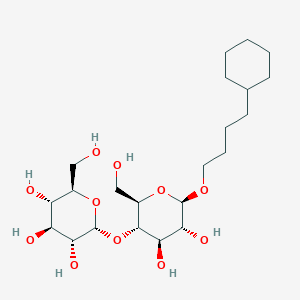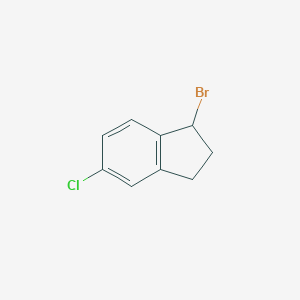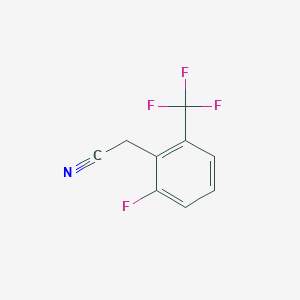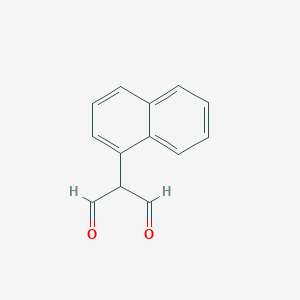
2-Naphthalen-1-YL-malonaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalen-1-YL-malonaldehyde is a chemical compound with the molecular formula C13H10O2 . It is used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness .
Synthesis Analysis
The synthesis of 2-Naphthalen-1-YL-malonaldehyde and similar compounds often involves multicomponent reactions . For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .Molecular Structure Analysis
The molecular structure of 2-Naphthalen-1-YL-malonaldehyde can be analyzed using various experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods . The density functional theory (DFT) method is often used to obtain the optimized structure .Chemical Reactions Analysis
The chemical reactions involving 2-Naphthalen-1-YL-malonaldehyde can be studied using various techniques. For example, the colorimetric sensing behavior was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism based on UV-Vis and NMR titration experiments in conjunction with density functional theory (DFT) calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Naphthalen-1-YL-malonaldehyde can be analyzed using various techniques. For instance, the experimental FT-IR and FT-Raman spectra of similar compounds are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .Direcciones Futuras
The future directions for the study of 2-Naphthalen-1-YL-malonaldehyde and similar compounds could involve exploring the molecular mechanism through which these compounds inhibit various biological targets, developing novel fungicides, and designing new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-Naphthalen-1-YL-malonaldehyde for the rapid synthesis of versatile biologically relevant heterocycles .
Propiedades
IUPAC Name |
2-naphthalen-1-ylpropanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-9,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVPSMAEXAMUCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalen-1-YL-malonaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

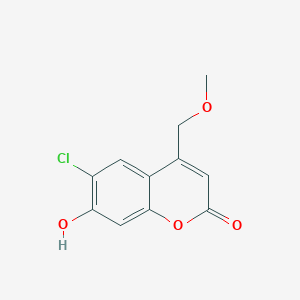

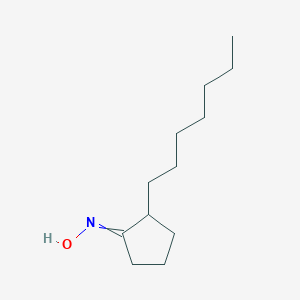
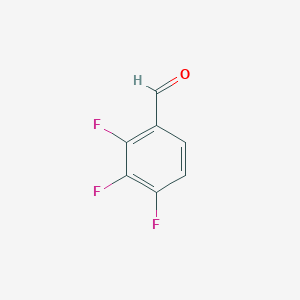
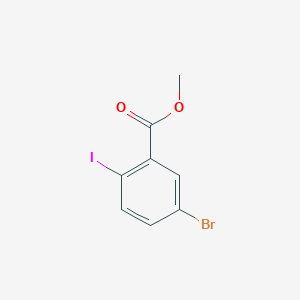
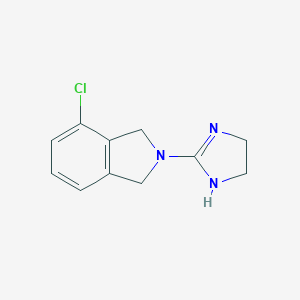
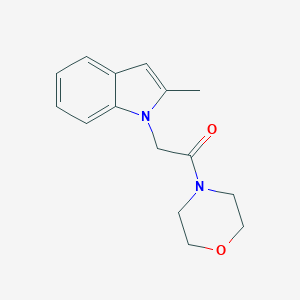

![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)
